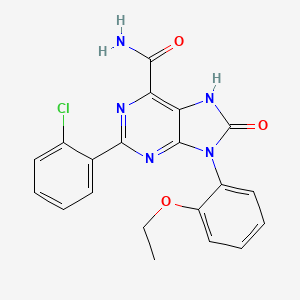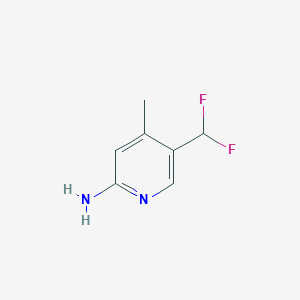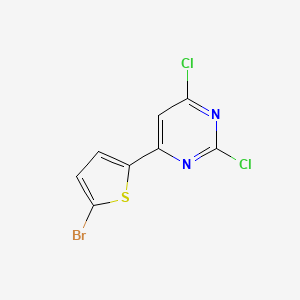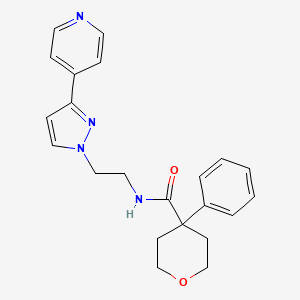![molecular formula C24H18ClN3 B2942417 1-(3-chloro-4-methylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 932325-27-4](/img/structure/B2942417.png)
1-(3-chloro-4-methylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-chloro-4-methylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a chemical compound that belongs to the pyrazoloquinoline class of compounds. This compound has been the subject of scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
Molecular and Supramolecular Structures
Research on derivatives similar to "1-(3-chloro-4-methylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline" has revealed their potential in forming complex molecular and supramolecular structures. These structures are of interest due to their broad range of biological activities, including antimicrobial and antiviral activities. For example, the study of reactions between arylhydrazinium chlorides and 2-chloroquinoline-3-carbaldehydes has led to the synthesis of hydrazone, dihydro-1H-pyrazolo[3,4-b]quinoline, and 1H-pyrazolo[3,4-b]quinoline derivatives. These compounds exhibit significant biological activities and form complex hydrogen bonding and π-π stacking interactions, contributing to their structural diversity and potential applications in drug design and materials science (Kumara et al., 2016).
Synthesis and Chemical Properties
The synthesis and characterization of pyrazolo[3,4-c]quinoline derivatives have been extensively studied, with methodologies evolving to improve yield, selectivity, and functionalization. These compounds are obtained through various synthetic routes, including multi-component reactions and microwave-assisted protocols, indicating their versatility and adaptability in organic synthesis. The structural modifications and substitution patterns significantly influence their chemical properties and potential industrial and pharmaceutical applications (Nagarajan & Shah, 1992).
Optical and Material Applications
Pyrazoloquinoline derivatives have shown promising applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and as fluorescent dyes. Their optical properties, such as absorption and emission spectra, can be finely tuned by modifying their molecular structures. This adaptability makes them suitable for use as emitting materials in OLEDs, potentially leading to the development of more efficient and versatile electronic devices (Danel et al., 2001).
Antimicrobial Activity
Some pyrazolo[3,4-b]quinoline derivatives exhibit significant antimicrobial activity, making them potential candidates for developing new antimicrobial agents. The synthesis of novel pyrazolo[3,4-b]quinoline derivatives and their evaluation against various microbial strains have highlighted the potential of these compounds in addressing the growing concern of antibiotic resistance (El-Sayed & Aboul‐Enein, 2001).
Propriétés
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN3/c1-15-7-10-17(11-8-15)23-20-14-26-22-6-4-3-5-19(22)24(20)28(27-23)18-12-9-16(2)21(25)13-18/h3-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKROPVXWSDCLCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC=CC=C43)C5=CC(=C(C=C5)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chloro-4-methylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2942335.png)




![[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-(2-ethylsulfonylphenyl)methanone](/img/structure/B2942342.png)


![2-[(4Z)-4-[(4-fluorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2942348.png)


![4-Pyridin-4-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B2942353.png)
![2-[4-(4-Chloro-2-fluorobenzenesulfonamido)phenyl]acetic acid](/img/structure/B2942354.png)
